

physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

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Compound of Interest

Compound Name: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

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An In-depth Technical Guide on 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological relevance of **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide**.

Physical and Chemical Properties

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is typically an off-white solid.^[1] Its key physical and chemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are provided.

Property	Value	Source
Molecular Formula	$C_{10}H_{10}N_4O$	[1]
Molecular Weight	202.21 g/mol	[1]
Melting Point	169-172 °C	[2]
Boiling Point (Predicted)	423.7 ± 25.0 °C	[2]
Density (Predicted)	1.41 ± 0.1 g/cm ³	[2]
pKa (Predicted)	15.05 ± 0.50	[2]
Solubility	Soluble in DMSO, Methanol	[2]
Appearance	Off-White Solid	[1]

Spectral Data

The structural elucidation of **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide** is supported by various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole and phenyl rings.
- Mass Spectrometry: The electron ionization mass spectrum is available in the NIST Chemistry WebBook and can be used to confirm the molecular weight.[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons of the phenyl group, the pyrazole ring proton, and the protons of the amino and amide groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
 - ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole and phenyl rings, as well as the carbonyl carbon of the amide group.

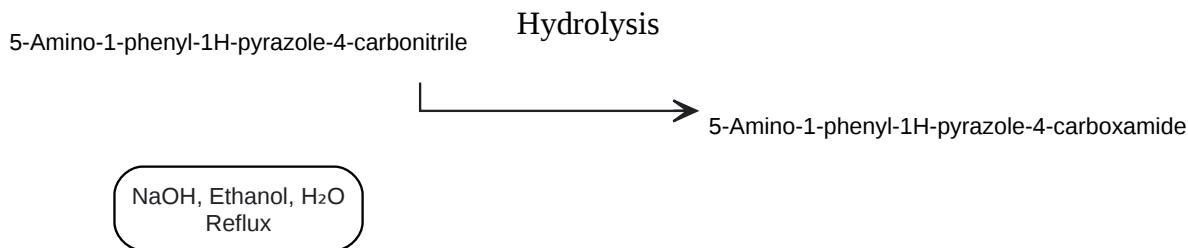
While specific spectra for the title compound are not readily available in the public domain, data for closely related analogs, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, can provide valuable reference points for spectral interpretation.[\[4\]](#)

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

A common synthetic route to **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide** involves the hydrolysis of the corresponding nitrile precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
[\[5\]](#)

Reaction Scheme:



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Figure 1. Synthesis of the target compound.

Detailed Protocol:

- Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in absolute ethanol.
- Addition of Base: To this solution, add a solution of 2N sodium hydroxide.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

- Precipitation: Chill the concentrated solution in an ice bath to induce precipitation of the product.
- Isolation and Purification: Collect the resulting solid by filtration, wash with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide**.^[5]

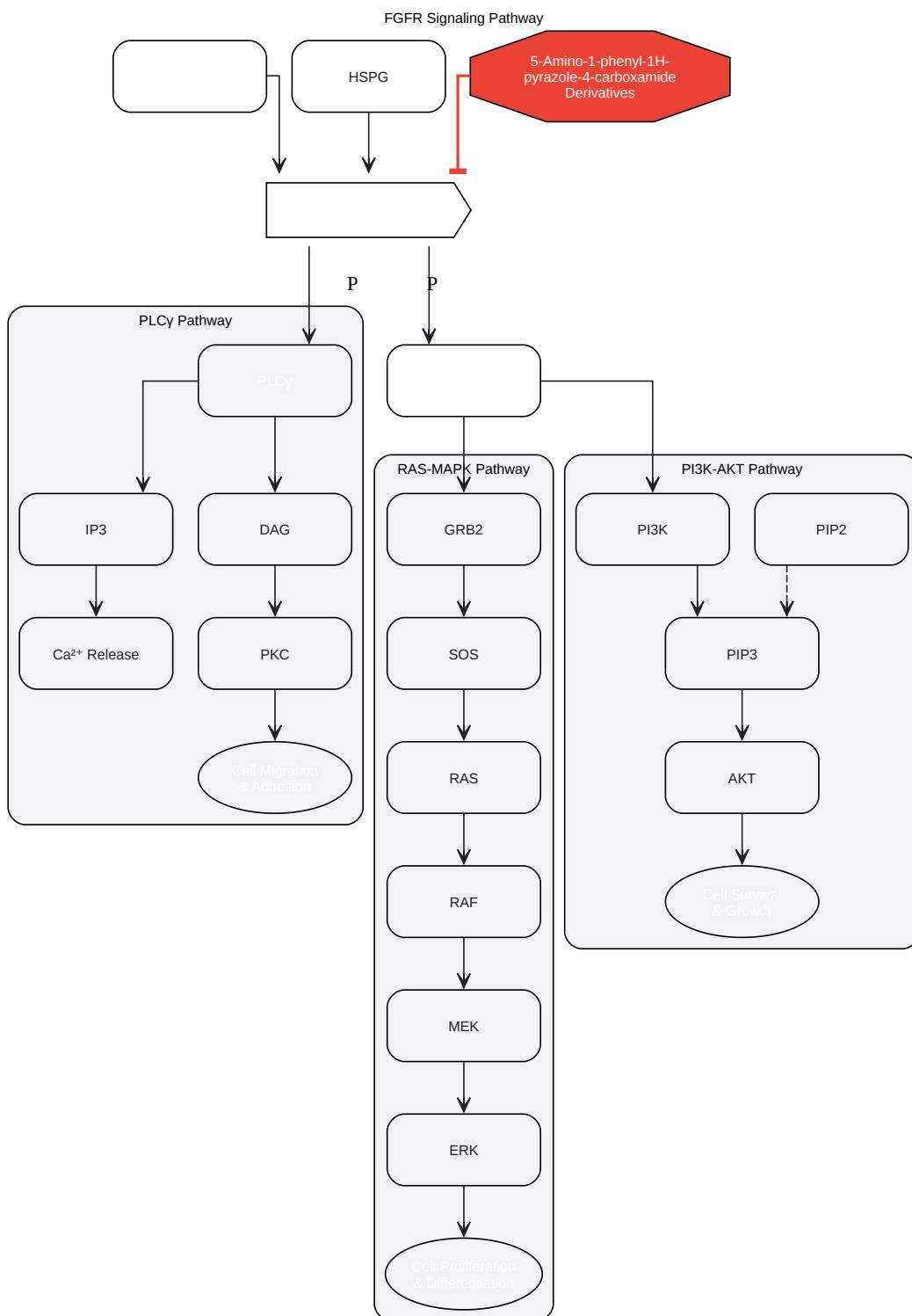
Biological Activity and Signaling Pathways

Derivatives of **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide** have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).^[6] Aberrant activation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways that regulate cell proliferation, differentiation, migration, and survival.^{[7][8]}

The diagram below illustrates the major downstream signaling cascades activated by FGFRs. **5-Amino-1-phenyl-1H-pyrazole-4-carboxamide** derivatives can act as covalent inhibitors, irreversibly binding to the FGFR and blocking its kinase activity, thereby inhibiting the downstream signaling events that promote tumor growth.^[6]



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Figure 2. Overview of the FGFR signaling pathway and the point of inhibition.

Conclusion

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and amenability to chemical modification make it an attractive scaffold for drug discovery, particularly in the development of kinase inhibitors. This technical guide provides foundational information to support further research and development efforts centered on this promising compound.

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